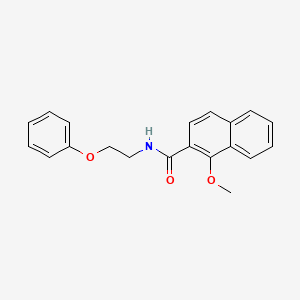![molecular formula C20H22Cl2N2O3S B4584760 1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)
1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine
Overview
Description
Synthesis Analysis
- The synthesis process of piperazine derivatives, similar to 1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine, typically involves multiple steps, including alkylation, acidulation, and reduction of nitro groups. The synthesis of similar compounds has been described in various studies, indicating a complex process that involves several chemical reactions (Quan, 2006).
Molecular Structure Analysis
- The molecular structure of piperazine derivatives is characterized by a piperazine ring, often in a chair conformation. The structure is further modified by various substituents, which influence the compound's pharmacological properties. X-ray crystallography has been utilized to study the structure of similar compounds (Naveen et al., 2007).
Chemical Reactions and Properties
- Piperazine derivatives exhibit a range of chemical properties based on their substituents. These properties include the formation of various bonds and interactions at the molecular level, contributing to their biological activity and interaction with receptors (Borrmann et al., 2009).
Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
Research has shown that compounds structurally related to 1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine undergo complex metabolic processes involving multiple enzymes. For example, Lu AA21004, a compound with a piperazine core similar to 1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine, is metabolized in human liver microsomes to various metabolites through oxidation and sulfoxidation pathways catalyzed by cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6), as well as by alcohol and aldehyde dehydrogenases (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Anticancer Activity and Mechanism
The synthesis and pharmacological evaluation of certain piperazine derivatives, including structures related to 1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine, have been explored for their potential anticancer activities. These compounds exhibit promising in vitro antitumor effects against various cancer cell lines, highlighting their therapeutic potential. The modifications in the piperazine moiety and the introduction of certain functional groups significantly influence their biological activity and specificity towards target receptors (Jiang, Ling, Han, Li, & Cui, 2007).
Neuropharmacological Effects
Compounds with a piperazine backbone have been studied for their neuropharmacological effects, including potential antidepressant and antipsychotic properties. The biochemical interaction with serotonin and dopamine receptors indicates the relevance of these compounds in treating psychiatric disorders. Their binding affinity and functional activity at various receptor sites offer insights into their mechanism of action and therapeutic applications (Park, Kim, Park, Choi, & Seong, 2010).
Radiotracer Development for Imaging
The structural modification of piperazine derivatives to reduce lipophilicity and introduce polar functionality is an area of interest for developing novel radiotracers for positron emission tomography (PET) imaging. These efforts aim to enhance the pharmacokinetic profiles of these compounds, making them suitable for in vivo imaging of specific receptors or biological processes related to diseases such as cancer (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-18-7-4-8-19(22)17(18)15-23-10-12-24(13-11-23)20(25)9-14-28(26,27)16-5-2-1-3-6-16/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWKWWWOFXTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dichlorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)
![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)
![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)
![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)
![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)
![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)